

An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG-COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dspe-peg-cooh*

Cat. No.: *B13901301*

[Get Quote](#)

This guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (**DSPE-PEG-COOH**). It is intended for researchers, scientists, and drug development professionals working with lipid-based drug delivery systems.

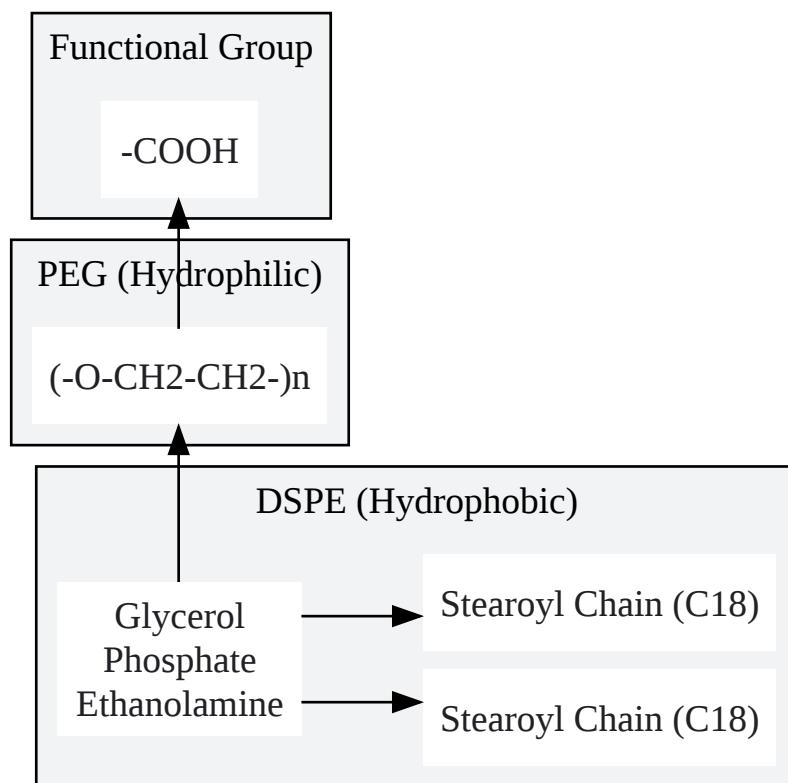
Introduction

DSPE-PEG-COOH is an amphiphilic polymer conjugate widely utilized in the formulation of nanoparticles, particularly liposomes and micelles, for drug delivery applications.^{[1][2]} Its structure consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain, terminating in a carboxylic acid group. This unique architecture allows for the self-assembly of **DSPE-PEG-COOH** into core-shell structures in aqueous environments, capable of encapsulating hydrophobic therapeutic agents.^[2] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time.^[2] The terminal carboxylic acid group offers a versatile handle for the covalent conjugation of targeting ligands such as antibodies, peptides, or other biomolecules to achieve site-specific drug delivery.

Molecular Structure and Properties

The fundamental structure of **DSPE-PEG-COOH** is characterized by the DSPE lipid, which is a saturated 18-carbon phospholipid, providing a strong hydrophobic driving force for self-assembly. The PEG linker is a flexible, hydrophilic polymer whose length can be varied to modulate the physicochemical properties of the resulting nanoparticles. The terminal carboxylic acid provides a reactive site for bioconjugation.

Below is a generalized representation of the **DSPE-PEG-COOH** structure:



[Click to download full resolution via product page](#)

Caption: Generalized structure of **DSPE-PEG-COOH**.

Physicochemical Data Summary

The following tables summarize key quantitative physicochemical properties of **DSPE-PEG-COOH** with varying PEG molecular weights.

Property	DSPE- PEG(2000)- COOH	DSPE- PEG(3000)- COOH	DSPE- PEG(5000)- COOH	Reference(s)
Molecular Weight (Da)	~2800	~3800	~5800	[3]
Critical Micelle Concentration (CMC) (μM)	0.5 - 1.0	0.5 - 1.0	1.0 - 1.5	[4]
pKa (Carboxylic Acid)	~3 - 5 (estimated)	~3 - 5 (estimated)	~3 - 5 (estimated)	[5]

Table 1: General Physicochemical Properties of **DSPE-PEG-COOH** Variants

Micellar Property	DSPE-PEG(2000)-COOH Micelles	Reference(s)
Hydrodynamic Diameter (nm)	~10 - 20	[6]
Zeta Potential (mV)	-2.7 to -30 (pH dependent)	[6][7]

Table 2: Typical Micellar Properties of DSPE-PEG(2000)-COOH in Aqueous Solution

Solubility

DSPE-PEG-COOH exhibits amphiphilic solubility characteristics. It is generally soluble in a variety of organic solvents and has enhanced solubility in aqueous solutions compared to the parent DSPE lipid, a property conferred by the hydrophilic PEG chain.

Solvent	Solubility	Reference(s)
Water	Forms micelles above CMC	[1]
Chloroform	Soluble	[2]
Methanol	Soluble	[2]
Dimethylformamide (DMF)	Soluble	[2]
Dimethyl sulfoxide (DMSO)	Soluble	[2]

Table 3: Solubility Profile of **DSPE-PEG-COOH**

Experimental Protocols

This section details the methodologies for the characterization of key physicochemical properties of **DSPE-PEG-COOH**.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

The CMC is a fundamental parameter that indicates the concentration at which the amphiphilic **DSPE-PEG-COOH** monomers begin to self-assemble into micelles. The pyrene fluorescence assay is a widely used method for its determination.

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene preferentially partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in microenvironment leads to a characteristic shift in the pyrene emission spectrum.

Protocol:

- Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 0.2 mM.
- Preparation of **DSPE-PEG-COOH** Solutions: Prepare a series of aqueous solutions of **DSPE-PEG-COOH** with concentrations spanning the expected CMC range.

- Incubation with Pyrene: Add a small aliquot of the pyrene stock solution to each **DSPE-PEG-COOH** solution to achieve a final pyrene concentration in the micromolar range. Allow the solutions to equilibrate, typically overnight in the dark, to ensure the complete partitioning of pyrene.
- Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength is typically set at 334 nm, and the emission is scanned from 350 to 450 nm.
- Data Analysis: From the emission spectra, determine the intensities of the first (I_1) and third (I_3) vibronic peaks (around 372 nm and 383 nm, respectively). Plot the ratio of these intensities (I_1/I_3 or I_3/I_1) as a function of the logarithm of the **DSPE-PEG-COOH** concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which can be found by the intersection of the two linear portions of the plot.

Measurement of Hydrodynamic Diameter and Zeta Potential by Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

DLS and ELS are standard techniques to determine the size distribution and surface charge of nanoparticles in suspension, respectively.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation. ELS measures the velocity of charged particles in an applied electric field. The electrophoretic mobility is then used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.

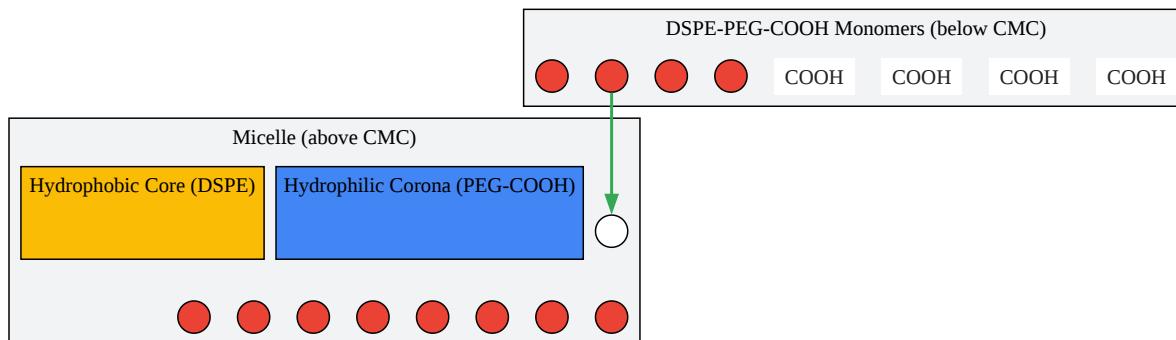
Protocol:

- Sample Preparation: Prepare a dilute aqueous suspension of **DSPE-PEG-COOH** micelles at a concentration above the CMC. The suspending medium should be filtered to remove any dust or particulate contaminants. For zeta potential measurements, a low ionic strength medium such as 10 mM NaCl is often recommended.

- Instrument Setup: Use a DLS instrument equipped with a laser light source and a correlator for size measurements, and electrodes for zeta potential measurements. Allow the instrument to warm up and stabilize.
- Measurement:
 - Hydrodynamic Diameter (DLS): Place the sample in a suitable cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature (typically 25 °C). Perform multiple measurements to ensure reproducibility. The instrument's software will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
 - Zeta Potential (ELS): Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. The software will apply an electric field and measure the particle velocity to calculate the zeta potential. As with DLS, multiple measurements should be performed. The pH of the sample should be recorded as zeta potential is pH-dependent.
- Data Analysis: The DLS software will provide the size distribution by intensity, volume, and number. The Z-average and PDI are the most commonly reported values. The ELS software will provide the mean zeta potential and its distribution.

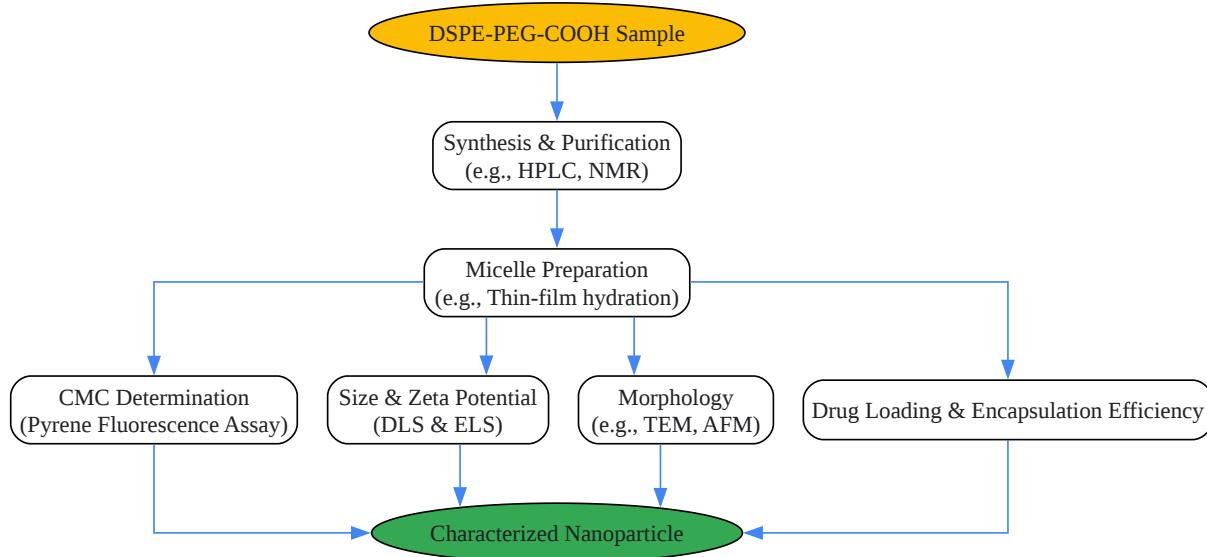
Visualizations

The following diagrams illustrate key concepts and workflows related to **DSPE-PEG-COOH**.



[Click to download full resolution via product page](#)

Caption: Self-assembly of **DSPE-PEG-COOH** into a micelle.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **DSPE-PEG-COOH** characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biochempeg.com [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. avantiresearch.com [avantiresearch.com]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of DSPE-PEG-COOH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13901301#physicochemical-properties-of-dspe-peg-cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com